Benzyl 4-oxoazepane-1-carboxylate

Description

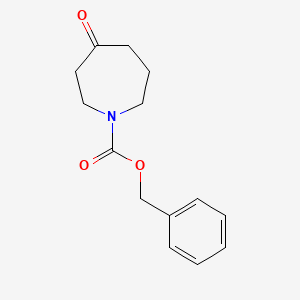

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJQXZSDLARZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363769 | |

| Record name | Benzyl 4-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83621-33-4 | |

| Record name | Benzyl 4-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azepan-4-one, N-CBZ protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 4-oxoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 4-oxoazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, also known as N-Cbz-4-azepanone, is a seven-membered heterocyclic ketone. The azepane ring system is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom offers stability under a range of reaction conditions and can be readily removed when required, making this compound a versatile building block for further chemical modifications.

Synthesis Pathways

The synthesis of this compound can be primarily achieved through two main strategies:

-

Ring Expansion of a Substituted Piperidine: This is a common and effective method for the synthesis of azepane rings. The general approach involves the expansion of a six-membered piperidine ring to the seven-membered azepane ring.

-

Cyclization of a Linear Amino Acid Derivative: This method involves the intramolecular cyclization of a suitably functionalized linear precursor to form the azepane ring.

This guide will focus on the most prominently documented and reliable method: the ring expansion of a piperidine precursor.

Ring Expansion of N-Cbz-4-piperidone

A widely recognized and scalable approach for the synthesis of this compound involves the ring expansion of the corresponding piperidone derivative, Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone). This transformation can be efficiently carried out using diazomethane or a diazomethane precursor, such as N-nitrosoureas, in the presence of a Lewis acid catalyst.

The overall synthetic transformation is depicted below:

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the ring expansion of Benzyl 4-oxopiperidine-1-carboxylate.

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Diazald (N-methyl-N-nitroso-p-toluenesulfonamide)

-

Potassium hydroxide (KOH)

-

Diethyl ether (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flasks

-

Distillation apparatus for diazomethane generation (use with extreme caution and appropriate safety shielding)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

Step 1: Generation of Diazomethane (Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with a blast shield.)

-

In a two-necked round-bottom flask equipped with a dropping funnel and a condenser leading to a receiving flask cooled in an ice-salt bath, a solution of potassium hydroxide (5.0 g) in water (8 mL) and diethyl ether (10 mL) is placed.

-

The flask is gently warmed to 65-70 °C in a water bath.

-

A solution of Diazald (21.5 g, 100 mmol) in diethyl ether (100 mL) is added dropwise from the dropping funnel over approximately 25 minutes.

-

The diazomethane co-distills with the ether and is collected in the cooled receiving flask. The yellow color of the distillate indicates the presence of diazomethane.

Step 2: Ring Expansion Reaction

-

In a separate round-bottom flask, dissolve Benzyl 4-oxopiperidine-1-carboxylate (11.65 g, 50 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (0.63 mL, 5 mmol) to the stirred solution.

-

To this mixture, add the freshly prepared ethereal solution of diazomethane dropwise over 1-2 hours, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

Step 3: Work-up and Purification

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the ring expansion method.

| Parameter | Value |

| Starting Material | Benzyl 4-oxopiperidine-1-carboxylate |

| Key Reagents | Diazomethane, Boron trifluoride diethyl etherate |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 60-75% |

| Purity (after chromatography) | >95% |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.

Safety Considerations

-

Diazomethane: As mentioned, diazomethane is a highly toxic and explosive substance. All operations involving its generation and use must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is mandatory. Avoid ground glass joints and contact with sharp surfaces which can initiate detonation.

-

Boron trifluoride diethyl etherate: This reagent is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate PPE.

-

Solvents: Diethyl ether and dichloromethane are flammable and volatile. Work in a well-ventilated area and away from ignition sources.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The ring expansion of N-Cbz-4-piperidone using diazomethane is a reliable method that can provide the target compound in good yields. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs. Further optimization of reaction conditions may be possible depending on the specific laboratory setup and scale of the reaction.

Technical Guide: Spectral Analysis of Benzyl 4-oxoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Benzyl 4-oxoazepane-1-carboxylate (CAS No: 83621-33-4). Due to the limited availability of published experimental spectra, this document presents predicted spectral data based on the compound's known structure, supplemented with general experimental protocols for context.

Compound Information

-

IUPAC Name: this compound

-

Structure:

Image Credit: Sigma-Aldrich

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are generated using computational models and serve as a reference for spectral analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.40 | m | 5H | Phenyl-H |

| ~ 5.15 | s | 2H | Benzyl-CH₂ |

| ~ 3.60 - 3.80 | m | 4H | N-CH₂ (azepane ring) |

| ~ 2.50 - 2.70 | m | 4H | CH₂-C=O (azepane ring) |

| ~ 1.80 - 2.00 | m | 2H | CH₂ (azepane ring) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 208 - 212 | C=O (keto, azepane ring) |

| ~ 155 - 157 | C=O (carbamate) |

| ~ 136 - 138 | Phenyl-C (quaternary) |

| ~ 128 - 129 | Phenyl-CH |

| ~ 67 - 69 | Benzyl-CH₂ |

| ~ 45 - 55 | N-CH₂ (azepane ring) |

| ~ 35 - 45 | CH₂-C=O (azepane ring) |

| ~ 25 - 30 | CH₂ (azepane ring) |

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3030 - 3100 | C-H stretch (aromatic) |

| ~ 2850 - 3000 | C-H stretch (aliphatic) |

| ~ 1730 - 1750 | C=O stretch (carbamate) |

| ~ 1700 - 1720 | C=O stretch (ketone) |

| ~ 1450 - 1600 | C=C stretch (aromatic ring) |

| ~ 1200 - 1300 | C-N stretch |

| ~ 1000 - 1150 | C-O stretch |

| ~ 690 - 770 | C-H bend (aromatic, out-of-plane) |

MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| 247 | [M]⁺ (Molecular ion) |

| 156 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 108 | [C₇H₈O]⁺ (Benzyl alcohol cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: Standard proton spectra are acquired.

-

¹³C NMR: Proton-decoupled carbon spectra are acquired to obtain singlets for each unique carbon atom.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or in a suitable solvent.

-

Data Acquisition: The sample is placed in the IR beam, and the interferogram is recorded.

-

Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common ionization technique.

-

Sample Preparation: The sample is dissolved in a volatile solvent and introduced into the instrument.

-

Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Data Processing: The detector signal is used to generate a mass spectrum, which plots ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for the spectral analysis of a chemical compound.

References

Benzyl 4-oxoazepane-1-carboxylate chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxoazepane-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its seven-membered azepane ring, functionalized with a ketone and a benzyloxycarbonyl (Cbz) protecting group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature. Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 247.29 g/mol | --INVALID-LINK-- |

| CAS Number | 83621-33-4 | --INVALID-LINK-- |

| Appearance | Solid | General Knowledge |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate. | General Knowledge |

Synthesis

A common synthetic approach to this compound involves the protection of the commercially available azepan-4-one.

Experimental Protocol: N-Benzyloxycarbonylation of Azepan-4-one

-

Reaction Setup: To a solution of azepan-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic mixture of water and an organic solvent, add a base such as sodium bicarbonate or triethylamine (2.2 equivalents) at 0 °C.

-

Addition of Reagent: Slowly add benzyl chloroformate (1.1 equivalents) to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, separate the organic layer. Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily centered around three key functional groups: the ketone, the carbamate, and the α-protons to the carbonyl group.

Reactions at the Ketone Carbonyl Group

The ketone moiety is susceptible to nucleophilic attack and reduction.

The ketone can be readily reduced to the corresponding alcohol, benzyl 4-hydroxyazepane-1-carboxylate, using common reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride [1]

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, typically methanol or ethanol, and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography if necessary.

The ketone can undergo reductive amination to introduce an amine functionality at the 4-position of the azepane ring. This is a powerful method for generating diverse libraries of compounds.

The ketone can be converted to an alkene via the Wittig reaction, allowing for carbon-carbon bond formation at the 4-position.

Reactions at the Carbamate Group (N-Debenzylation)

The benzyloxycarbonyl (Cbz) group is a common amine protecting group that can be removed under various conditions, most commonly by catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield azepan-4-one.

References

In-Depth Technical Guide: Benzyl 4-oxoazepane-1-carboxylate

CAS Number: 83621-33-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-oxoazepane-1-carboxylate, a versatile heterocyclic building block. Due to its utility as a synthetic intermediate, particularly in the fields of medicinal chemistry and materials science, this document collates available physicochemical data, outlines experimental protocols for its use, and presents a plausible synthetic pathway.

Core Compound Data

This compound is a key intermediate in the synthesis of more complex molecular architectures. Its azepane core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The presence of the ketone functionality at the 4-position and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom provide multiple handles for synthetic modification.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 83621-33-4 | Commerical Suppliers |

| Molecular Formula | C₁₄H₁₇NO₃ | Commerical Suppliers |

| Molecular Weight | 247.29 g/mol | Commerical Suppliers |

| Appearance | White to pale yellow solid/oil | Commerical Suppliers |

| Purity | ≥95% | Commerical Suppliers |

Table 2: Spectroscopic and Analytical Data

| Data Type | Value |

| SMILES | O=C1CCCN(CC1)C(=O)OCc2ccccc2 |

| InChI | InChI=1S/C14H17NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |

Synthetic Protocols

Proposed Synthesis: Ring Expansion of N-Cbz-4-piperidone

This proposed synthesis is based on the well-established methodology of ring expansion of cyclic ketones using diazomethane or a safer equivalent like ethyl diazoacetate in the presence of a Lewis acid.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of N-Cbz-4-piperidone in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) is added at a low temperature (typically -78 °C to 0 °C).

-

Ring Expansion: Ethyl diazoacetate is added dropwise to the cooled reaction mixture. The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Synthesis

This compound serves as a versatile intermediate for the synthesis of various target molecules, particularly in the development of new therapeutic agents. Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.

Logical Relationship: Role as a Protein Degrader Building Block

An In-depth Technical Guide on Benzyl 4-oxoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Benzyl 4-oxoazepane-1-carboxylate, a compound of interest in synthetic organic chemistry and drug discovery.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃[1][2][3] |

| Molecular Weight | 247.29 g/mol [1][2][3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically developed on a lab-specific basis. Standard techniques for compounds of this class would include:

-

Synthesis: Often involving the protection of the nitrogen in 4-azepanone followed by subsequent reactions.

-

Purification: Commonly achieved through column chromatography on silica gel.

-

Analysis: Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Note: Specific, validated experimental protocols should be sourced from peer-reviewed chemical literature or established chemical synthesis databases.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between this compound and its molecular properties.

References

An In-Depth Technical Guide to Benzyl 4-oxoazepane-1-carboxylate: Synthesis and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-oxoazepane-1-carboxylate, a valuable building block in medicinal chemistry. The focus is on its synthesis, starting from commercially available materials, and its prominent role as a structural component in the development of advanced therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound (CAS No. 83621-33-4) is a seven-membered heterocyclic ketone.[1][2][3] The azepane scaffold is a recurring motif in a variety of bioactive molecules and natural products, recognized for its diverse pharmacological properties.[4][5] The conformational flexibility of the seven-membered ring allows it to present substituents in a distinct three-dimensional arrangement, a desirable feature in the design of molecules targeting complex biological systems. Recently, this compound has been identified as a key intermediate, particularly as a "Protein Degrader Building Block," highlighting its utility in the construction of PROTACs.[1]

Synthesis of this compound

The most common and efficient synthetic route to this compound involves a two-stage process: the synthesis of the precursor, N-Cbz-4-piperidone, followed by a ring expansion reaction.

Stage 1: Synthesis of the Starting Material, N-Cbz-4-piperidone

The immediate precursor for the ring expansion is N-Cbz-4-piperidone (Benzyl 4-oxopiperidine-1-carboxylate). This starting material can be synthesized from 4-piperidone hydrochloride.

Experimental Protocol: Synthesis of N-Cbz-4-piperidone

-

Reaction Setup: To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry N,N-dimethylformamide (DMF), the mixture is stirred for 30 minutes at room temperature.

-

Addition of Protecting Group: Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is heated to 65°C for 14 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, filtered, and quenched with ice water. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by crystallization.

Quantitative Data for N-Cbz-4-piperidone Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-Piperidone monohydrate hydrochloride | |

| Key Reagents | Benzyl bromide, Potassium carbonate | |

| Solvent | N,N-dimethylformamide (DMF) | |

| Reaction Temperature | 65°C | |

| Reaction Time | 14 hours | |

| Yield | Approximately 89% |

Stage 2: Ring Expansion to this compound

The key synthetic step is the one-carbon ring expansion of the six-membered N-Cbz-4-piperidone to the seven-membered this compound. A well-established method for this transformation on a similar substrate, tert-butyl 4-oxopiperidine-1-carboxylate, utilizes ethyl diazoacetate.[6] This methodology is directly applicable to the synthesis of the benzyl-protected analogue.

Experimental Protocol: Ring Expansion of N-Cbz-4-piperidone

-

Reaction Setup: A solution of N-Cbz-4-piperidone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is prepared in a reaction vessel equipped with a dropping funnel and a nitrogen inlet. The solution is cooled to a low temperature (e.g., -78°C or 0°C).

-

Catalyst Addition: A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is added to the reaction mixture.

-

Diazo Reagent Addition: A solution of ethyl diazoacetate in the same solvent is added dropwise to the reaction mixture over a period of time, maintaining the low temperature.

-

Reaction Quenching and Work-up: After the addition is complete, the reaction is stirred for an additional period at low temperature and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Ring Expansion

| Parameter | Value (Anticipated) | Reference |

| Starting Material | N-Cbz-4-piperidone | |

| Key Reagents | Ethyl diazoacetate, Boron trifluoride etherate | [6] |

| Solvent | Dichloromethane or Toluene | [6] |

| Reaction Temperature | -78°C to 0°C | [6] |

| Purity | ≥95% | [1][2] |

| Yield | Good to high (based on analogous reactions) | [6] |

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Application in Targeted Protein Degradation: PROTACs

The classification of this compound as a "Protein Degrader Building Block" strongly indicates its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

A PROTAC molecule is composed of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical nature influence the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The azepane ring of this compound can be incorporated into the linker to provide a specific conformational constraint and vector for orienting the two ligands.

Logical Relationship Diagram for PROTAC Action

Caption: Mechanism of action for a PROTAC containing an azepane linker.

The synthesis of a PROTAC utilizing this compound would involve further chemical modifications. The ketone functionality at the 4-position can be used as a handle for further elaboration of the linker, and the benzyl carbamate protecting group can be removed to allow for coupling with one of the ligands.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through a straightforward ring expansion of a readily available piperidone precursor. The incorporation of the azepane ring into linker structures for PROTACs offers a promising strategy for modulating the properties of these next-generation therapeutics. This guide provides the foundational knowledge for the synthesis and application of this important chemical entity, empowering researchers to explore its potential in the development of novel therapies.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. This compound AldrichCPR 83621-33-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of N-Protected Azepane-4-ones

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and clinical drug candidates. The seven-membered nitrogen-containing ring system offers a unique three-dimensional architecture that can be exploited to modulate pharmacological properties. Among the various functionalized azepanes, N-protected azepane-4-ones are crucial intermediates, providing a versatile handle for further chemical elaboration. This technical guide provides an in-depth overview of the core synthetic strategies for accessing these valuable building blocks, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a research and development setting.

Core Synthetic Strategies

The synthesis of N-protected azepane-4-ones can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and stereochemical requirements. The most prominent methods include Dieckmann condensation, ring-closing metathesis, and gold-catalyzed annulation.

Dieckmann Condensation

The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters through the intramolecular cyclization of a diester.[1][2][3] For the synthesis of N-protected azepane-4-ones, this typically involves an N-substituted pimelic acid diester.[4] The base-catalyzed reaction proceeds to form the seven-membered ring, which upon hydrolysis and decarboxylation can yield the target dione.[4] Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA) are commonly employed.[4] To favor the intramolecular cyclization over intermolecular polymerization, high-dilution conditions are often necessary.[4] While highly effective for 5- and 6-membered rings, the formation of 7-membered rings via Dieckmann condensation can be less efficient due to entropic factors, but good yields are achievable with careful optimization.[4]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of cyclic systems, including seven-membered azacycles.[5][6] This method involves the use of a ruthenium-based catalyst, such as a Grubbs catalyst, to facilitate the intramolecular cyclization of a diene precursor.[5] The reaction is known for its functional group tolerance and can be applied to complex molecular architectures. For the synthesis of azepane-4-ones, a suitable N-protected diallylamine derivative bearing a ketone or a precursor functionality is required. The choice of catalyst and reaction conditions can be optimized to achieve high yields.[6]

Gold-Catalyzed [5+2] Annulation

A more contemporary approach involves a gold-catalyzed two-step [5+2] annulation.[7] This method provides an efficient and flexible route to azepan-4-ones. The process typically involves the alkylation of a secondary amine with a suitable alkyne-containing electrophile, followed by an oxidation and gold-catalyzed cyclization.[7] This reaction has been shown to be efficient, with good to excellent diastereoselectivities and high regioselectivities.[7] The reaction is sensitive to steric hindrance, which can influence the regiochemical outcome.[7]

Chemoenzymatic and Photocatalytic Methods

Recent advancements have introduced chemoenzymatic and photocatalytic strategies for the synthesis of related chiral azepane derivatives. For instance, a one-pot photoenzymatic synthesis has been reported for N-Boc-4-amino/hydroxy-azepanes with high conversions and excellent enantiomeric excess.[8] These functionalized azepanes can serve as precursors to azepane-4-ones through subsequent oxidation. Chemoenzymatic methods often combine the selectivity of enzymes with the efficiency of chemical reactions to access enantioenriched products.[9][10] Photocatalysis offers a mild and efficient way to construct heterocyclic rings under visible light irradiation.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data for selected synthetic protocols for N-protected azepane-4-ones and related precursors.

| Method | Protecting Group | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dieckmann Condensation | Cbz | Diethyl 4-(benzyloxycarbonyl)heptanedioate | NaH | Toluene | Reflux | 12 | ~60-70 (estimated) | [4] |

| Ring-Closing Metathesis | Boc | N-Boc-diallylamine derivative | Grubbs II catalyst | CH₂Cl₂ | RT | 15 | 98 | [6] |

| Gold-Catalyzed [5+2] Annulation | - | N-(pent-4-yn-1-yl)piperidine | m-CPBA, (2-biphenyl)Cy₂PAuNTf₂ | Not specified | 0 | Not specified | 79 | [7] |

| Photoenzymatic Synthesis (precursor) | Boc | Azepane | Amine transaminases (ATAs) or Keto reductases (KREDs) | Not specified | Not specified | Not specified | up to 90 | [8] |

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-azepan-4-one via Dieckmann Condensation (Illustrative)

Step 1: Synthesis of Diethyl 4-(benzyloxycarbonyl)heptanedioate

-

To a solution of diethyl 4-aminoheptanedioate (1.0 eq) in a suitable solvent (e.g., THF/water), add sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 2: Intramolecular Dieckmann Condensation

-

Under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to a flame-dried flask containing anhydrous toluene.

-

Heat the suspension to reflux.

-

Add a solution of diethyl 4-(benzyloxycarbonyl)heptanedioate (1.0 eq) in anhydrous toluene dropwise over several hours to maintain high dilution.

-

After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

-

Dissolve the crude β-keto ester in a mixture of acetic acid and hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude N-Cbz-azepan-4-one by column chromatography.

Protocol 2: Synthesis of N-Boc-azepan-4-one via Ring-Closing Metathesis (Illustrative)

Step 1: Synthesis of the Diene Precursor

-

Synthesize a suitable N-Boc protected diallylamine derivative with a ketone or protected ketone functionality at the appropriate position. This can be achieved through standard alkylation and protection/deprotection sequences.

Step 2: Ring-Closing Metathesis

-

Dissolve the diene precursor in anhydrous and degassed dichloromethane (0.1-0.5 M).

-

Add a Grubbs catalyst (e.g., Grubbs II, 1-5 mol%).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere for 2-24 hours, monitoring by TLC.

-

Once the reaction is complete, quench with a suitable reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.

-

Concentrate the reaction mixture and purify the crude product by column chromatography to afford the N-Boc protected azepine derivative.

-

If a protected ketone was used, perform the deprotection step to yield N-Boc-azepan-4-one.

Protocol 3: Synthesis of Azepan-4-ones via Gold-Catalyzed [5+2] Annulation[7][8]

Step 1: Alkylation

-

To a solution of the secondary amine (1.0 eq) in acetonitrile, add potassium carbonate (as a base) and pent-4-yn-1-yl tosylate (2.0 eq).

-

Reflux the mixture for 12 hours.

-

After cooling, filter the mixture and concentrate the filtrate. The crude product can be used in the next step without further purification.

Step 2: One-Pot Oxidation and Gold-Catalyzed Cyclization

-

Dissolve the crude alkyne-amine from the previous step in a suitable solvent.

-

Add m-chloroperoxybenzoic acid (m-CPBA, 1.0 eq) and stir at 0 °C.

-

After oxidation is complete (monitor by TLC), add the gold catalyst, (2-biphenyl)Cy₂PAuNTf₂ (5 mol%).

-

Continue stirring at 0 °C until the cyclization is complete.

-

Quench the reaction, extract the product, and purify by column chromatography to yield the azepan-4-one.

Mandatory Visualizations

Caption: Workflow for Dieckmann Condensation Synthesis.

Caption: Workflow for Ring-Closing Metathesis Synthesis.

Caption: Signaling Pathway for Gold-Catalyzed Annulation.

References

- 1. organicreactions.org [organicreactions.org]

- 2. purechemistry.org [purechemistry.org]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Photocatalytic Oxidative Heterocyclization of Semicarbazones: An Efficient Approach for the Synthesis of 1,3,4-Oxadiazoles [organic-chemistry.org]

Unraveling the Functional Core: A Technical Guide to Benzyl 4-oxoazepane-1-carboxylate in Targeted Protein Degradation

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the presumptive mechanism of action of Benzyl 4-oxoazepane-1-carboxylate. While direct experimental evidence for its intrinsic biological activity remains limited in publicly accessible literature, its classification as a "Protein Degrader Building Block" by chemical suppliers strongly indicates its role as a key structural motif in the synthesis of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs).

Core Concept: A Scaffold for Hijacking the Ubiquitin-Proteasome System

The primary hypothesized mechanism of action for molecules derived from this compound is not direct inhibition of a specific protein, but rather the facilitation of targeted protein degradation. This is achieved by incorporating the 4-oxoazepane moiety into a larger PROTAC molecule. PROTACs are designed to induce the degradation of a specific protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.

A PROTAC molecule conceptually consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3-ligase binder"), and a chemical linker that connects these two moieties. This compound is a versatile scaffold that can be chemically modified to serve as a core component of either the E3 ligase ligand or the linker.

Putative Signaling Pathway and Experimental Workflow

The anticipated signaling pathway for a PROTAC incorporating the this compound scaffold involves the hijacking of the cellular ubiquitin-proteasome system. The logical workflow for synthesizing and validating such a PROTAC is outlined below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, reactivity, and incorporation into larger molecules.

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| CAS Number | 83621-33-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Experimental Protocols: A Generalized Synthetic Approach

Step 1: Functionalization of the 4-Oxoazepane Ring

The ketone at the 4-position of this compound is a key handle for chemical modification. One common strategy is reductive amination to introduce a linker attachment point.

-

Reaction: Reductive amination of the ketone with an appropriate amine-containing linker precursor.

-

Reagents: this compound, an amino-linker (e.g., a PEG linker with a terminal amine and a protected functional group at the other end), a reducing agent (e.g., sodium triacetoxyborohydride), and a suitable solvent (e.g., dichloromethane or dichloroethane).

-

Procedure:

-

Dissolve this compound and the amino-linker in the chosen solvent.

-

Add the reducing agent portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Step 2: Deprotection of the Linker

The functional group on the distal end of the linker is then deprotected to allow for conjugation with the POI ligand. The choice of protecting group and deprotection conditions will depend on the nature of the functional group (e.g., a Boc-protected amine or a silyl-protected alkyne).

Step 3: Conjugation to the POI Ligand

The functionalized azepane-linker moiety is then coupled to the POI ligand. Common conjugation chemistries include amide bond formation or "click chemistry".

-

Amide Coupling:

-

Reagents: The deprotected amino-linker-azepane, a POI ligand with a carboxylic acid, a coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF).

-

-

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):

-

Reagents: An azide-functionalized linker-azepane, an alkyne-functionalized POI ligand, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Step 4: Final Deprotection (if necessary)

Any remaining protecting groups on the PROTAC molecule are removed in the final step to yield the active degrader.

The logical relationship for this synthetic strategy is depicted in the following diagram:

An In-depth Technical Guide to Benzyl 4-oxoazepane-1-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-oxoazepane-1-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The azepane ring system is a recurring motif in a variety of biologically active compounds, exhibiting a range of activities including antitumor, antimicrobial, and effects on the central nervous system. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to this compound and its analogs. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from closely related structures and established synthetic methodologies to provide a foundational resource for researchers in the field.

Introduction

The seven-membered nitrogen-containing heterocyclic core, azepane, is a privileged scaffold in the design of novel therapeutic agents. The conformational flexibility of the seven-membered ring allows for diverse three-dimensional arrangements of substituents, enabling fine-tuning of interactions with biological targets. The presence of a ketone functionality at the 4-position and a benzyloxycarbonyl protecting group on the nitrogen atom in this compound offers multiple points for chemical modification and the introduction of further diversity. This makes it an attractive building block for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of related 4-oxoazepane derivatives. A common and scalable approach involves the ring expansion of a corresponding N-protected piperidin-4-one.

A large-scale process for the preparation of the closely related tert-butyl 4-oxoazepane-1-carboxylate has been described, which utilizes a ring expansion of tert-butyl piperidin-4-one-1-carboxylate with ethyl diazoacetate.[1] A similar strategy can be adopted for the synthesis of the title compound.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Intermediate)

Materials:

-

Piperidin-4-one hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperidin-4-one hydrochloride (1.0 eq) in a mixture of DCM and water at 0 °C, add sodium carbonate (2.5 eq) portion-wise.

-

Stir the mixture vigorously and add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Benzyl 4-oxopiperidine-1-carboxylate.

Experimental Protocol: Ring Expansion to this compound

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Ethyl diazoacetate

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C.

-

Slowly add boron trifluoride diethyl etherate (1.2 eq) to the solution.

-

Add a solution of ethyl diazoacetate (1.5 eq) in anhydrous DCM dropwise over 1-2 hours.

-

Stir the reaction mixture at -78 °C for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | [2] |

| Molecular Weight | 247.29 g/mol | [2] |

| CAS Number | 83621-33-4 | [2] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, etc.) | |

| SMILES | O=C1CCCN(CC1)C(=O)OCc2ccccc2 | [2] |

| InChI Key | ORJQXZSDLARZBC-UHFFFAOYSA-N | [2] |

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the azepane and azepinone scaffolds are known to exhibit a range of biological activities.

-

Antitumor Activity: Naphthannelated azepinones have been synthesized and evaluated for their antitumor activity.[3] Specifically, a bromo-substituted benzo[b]naphth[2,3-e]azepin-6(13H)-one showed noteworthy growth inhibitory effects on human tumor cells.[3] This suggests that the azepanone core could serve as a template for the design of novel anticancer agents.

-

Antimicrobial and Antifungal Activity: Various heterocyclic compounds containing seven-membered rings have demonstrated antimicrobial and antifungal properties. The synthesis and evaluation of oxazepine and 1,3,4-oxadiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5][6]

-

Central Nervous System (CNS) Activity: The azepane scaffold is present in several CNS-active compounds. The conformational flexibility of the seven-membered ring is thought to be advantageous for interacting with various receptors and enzymes in the brain.

Given these precedents, a hypothetical signaling pathway that could be modulated by derivatives of this compound in the context of cancer is illustrated below. For instance, these compounds could potentially act as inhibitors of key signaling kinases involved in cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an azepane derivative.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound and its analogs, a series of in vitro assays can be employed.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in complete growth medium.

-

Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antibacterial Activity: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

-

Add an equal volume of standardized bacterial inoculum to each well.

-

Include a positive control (bacteria and medium), a negative control (medium only), and a drug control (e.g., ciprofloxacin).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the known activities of related azepane and azepinone derivatives suggest promising avenues for investigation, particularly in the areas of oncology and infectious diseases. The synthetic strategies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and related compounds in their drug discovery endeavors. Further derivatization of the 4-oxo position and modification of the N-protecting group can lead to a wide array of analogs with potentially enhanced potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]

- 3. Naphthannelated azepinones: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemcom.com [echemcom.com]

- 6. mdpi.com [mdpi.com]

The Biological Versatility of Substituted Azepanones: A Technical Guide for Drug Discovery Professionals

Introduction

The seven-membered nitrogen-containing heterocyclic core of azepanone has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The conformational flexibility of the seven-membered ring, coupled with the vast possibilities for substitution, allows for the fine-tuning of physicochemical properties and biological targets. This technical guide provides an in-depth overview of the significant biological activities of substituted azepanones, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further exploration and exploitation of this promising class of compounds.

Anticancer Activity of Substituted Azepanones

Substituted azepanones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.

Quantitative Cytotoxicity Data

The cytotoxic effects of various substituted azepanones have been quantified using standard in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A selection of reported IC50 values is presented in Table 1.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| AZP-1 | N-Aryl, C-aryl | HeLa (Cervical Cancer) | < 2 | [1] |

| AZP-2 | N-Aryl, C-aryl | HeLa (Cervical Cancer) | < 2 | [1] |

| AZP-3 | N-Aryl, C-thione | HeLa (Cervical Cancer) | < 2 | [1] |

| AZP-4 | Naphthannelated | Various | Modest Activity | [2] |

| AZP-5 | 2-bromo-5H-benzo[b]naphth[2,3-e]azepin-6(13H)-one | Human Tumor Cells | Noteworthy Growth Inhibition | [2] |

Table 1: Cytotoxicity of selected substituted azepanones against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which substituted azepanones exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a tightly regulated process involving a cascade of signaling events. Studies have shown that certain azepanone derivatives can trigger apoptosis by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family, and activating executioner caspases.

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by cellular stress, including that induced by chemotherapeutic agents. Upon receiving an apoptotic stimulus, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is disrupted, leading to mitochondrial outer membrane permeabilization (MOMP). This allows the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Experimental Protocols: Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted azepanone derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity of Substituted Azepanones

Substituted azepanones have also been investigated for their potential as antimicrobial agents, demonstrating activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Susceptibility Data

The antimicrobial efficacy of substituted azepanones is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| AZP-6 | Fused-azepinone | Staphylococcus aureus | - | [1] |

| AZP-7 | Fused-azepinone | Plasmodium falciparum | - | [1] |

| AZP-8 | Azepano-triterpenoid | MRSA | ≤ 0.15 µM | [3] |

| AZP-9 | Azepanobetulinic acid cyclohexyl amide | MRSA | ≤ 0.15 µM | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of selected substituted azepanones against various microorganisms.

Experimental Protocols: Antimicrobial Susceptibility Testing

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the substituted azepanone in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Central Nervous System (CNS) Activity of Substituted Azepanones

The azepane scaffold is present in several FDA-approved drugs, highlighting its potential for CNS-related therapeutic applications.[4] Substituted azepanones are being explored for their activity on various CNS targets.

Potential CNS Targets and Activities

Research into the CNS activity of substituted azepanones is an emerging field. Potential activities include modulation of neurotransmitter systems and interaction with specific receptors. For instance, some azepane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in cognitive function and metabolic syndrome.[5]

Experimental Protocols: CNS Activity Assessment

These assays are used to determine the affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Radioligand Binding: Incubate the membranes with a radiolabeled ligand that is known to bind to the receptor, in the presence and absence of various concentrations of the test compound (substituted azepanone).

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibitory constant) of the test compound, which represents its affinity for the receptor.

The development of CNS-active drugs requires careful consideration of the blood-brain barrier (BBB) penetration. The physicochemical properties of substituted azepanones can be modified to either enhance or limit their CNS penetration, depending on the desired therapeutic target.

Substituted azepanones represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential for CNS applications, makes them an attractive scaffold for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel azepanone-based therapeutics. Further exploration into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock their full therapeutic potential.

References

- 1. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antibacterial and antifungal activity of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Benzyl 4-oxoazepane-1-carboxylate: A Versatile Scaffold for Kinase Inhibitors and Beyond

Application Note AN2025-12-26

Introduction

Benzyl 4-oxoazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The azepane scaffold, a seven-membered nitrogen-containing ring, offers a three-dimensional architecture that can be exploited to achieve high-affinity and selective interactions with biological targets. The ketone functionality at the 4-position provides a convenient handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document outlines the key applications of this compound, with a focus on its role in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway and its emerging use in targeted protein degradation.

Key Applications in Medicinal Chemistry

The versatility of the 4-oxoazepane scaffold has led to its incorporation into a range of biologically active molecules. Key therapeutic areas where this building block has shown significant promise include:

-

Kinase Inhibition: The azepane core is a privileged scaffold for the design of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of Protein Kinase B (PKB/Akt), a crucial node in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] The functionalized azepane moiety can effectively occupy the ATP-binding site or allosteric pockets of kinases, leading to potent and selective inhibition.

-

Targeted Protein Degradation (TPD): this compound is listed by suppliers as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The azepane scaffold can serve as a core component of the linker that connects the target-binding ligand to the E3 ligase ligand, influencing the efficacy and selectivity of the resulting degrader.

-

GPCR Modulation: While less explored, the azepane scaffold has also been investigated in the context of G protein-coupled receptor (GPCR) modulators, suggesting a broader potential for this building block in drug discovery.

Synthesis of Bioactive Derivatives

The primary method for functionalizing this compound is through reductive amination of the ketone at the 4-position. This reaction allows for the introduction of a wide variety of primary and secondary amines, leading to a diverse library of 4-aminoazepane derivatives.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of this compound

This protocol describes a general method for the synthesis of 4-(substituted amino)azepane derivatives from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, or other desired amine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the primary amine (1.1 eq).

-

If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-aminoazepane derivative.

Data Presentation

The following table summarizes the inhibitory activity of representative azepane-based inhibitors targeting the PI3K/Akt signaling pathway.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 1 | PKBα (Akt1) | 5 | [1] |

| Optimized Analog | PKBα (Akt1) | 4 | [1] |

| Compound 4 | PTPN2/PTPN1 | N/A (nM potency) | [5] |

Signaling Pathway

Derivatives of this compound are designed to inhibit key kinases in the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis in cancer cells.

Conclusion

This compound is a highly adaptable building block with significant applications in the development of kinase inhibitors and targeted protein degraders. Its utility in constructing molecules that modulate the PI3K/Akt/mTOR pathway underscores its importance in modern medicinal chemistry and cancer drug discovery. The straightforward functionalization via reductive amination allows for the creation of diverse chemical libraries for hit-to-lead optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease [mdpi.com]

- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Synthesis and Application of an Azepane-Based Linker for PROTACs using Benzyl 4-oxoazepane-1-carboxylate

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC by controlling the spatial orientation of the POI and the E3 ligase within the ternary complex.[5][6] While polyethylene glycol (PEG) and simple alkyl chains are the most common linker motifs, the incorporation of cyclic structures, such as piperidines and piperazines, is a growing strategy to impart rigidity, improve solubility, and explore new chemical space.[3][5]